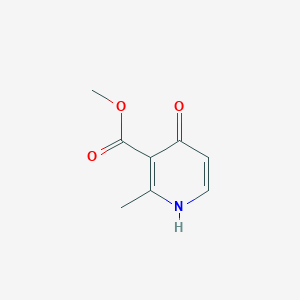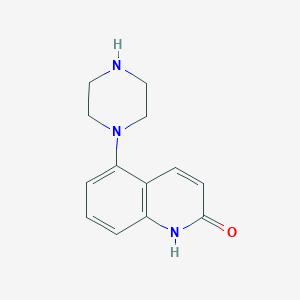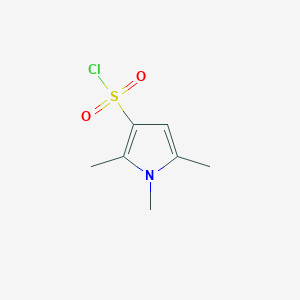
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClNO2S. It is known for its role in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a sulfonyl chloride group attached to a pyrrole ring, which is further substituted with three methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride can be synthesized through several chemical reactions. One common method involves the reaction of 1,2,5-trimethylpyrrole with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions.
Sulfonic Acid Derivatives: Resulting from oxidation reactions.
Sulfinyl or Thiol Derivatives: Produced via reduction reactions.
Applications De Recherche Scientifique
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide compounds.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,5-trimethyl-1H-pyrrole-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure with a pyrazole ring instead of a pyrrole ring.
1,2,5-Trimethylpyrrole: Lacks the sulfonyl chloride group but shares the same pyrrole ring structure.
2,3,5-Trimethyl-1H-pyrrole: Another trimethyl-substituted pyrrole compound.
Uniqueness
1,2,5-Trimethyl-1H-pyrrole-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
499770-93-3 |
|---|---|
Formule moléculaire |
C7H10ClNO2S |
Poids moléculaire |
207.68 g/mol |
Nom IUPAC |
1,2,5-trimethylpyrrole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClNO2S/c1-5-4-7(12(8,10)11)6(2)9(5)3/h4H,1-3H3 |
Clé InChI |
ZRISXCFNGPAEPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1C)C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12968029.png)
![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)
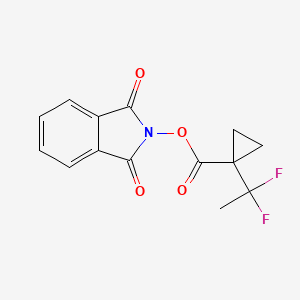

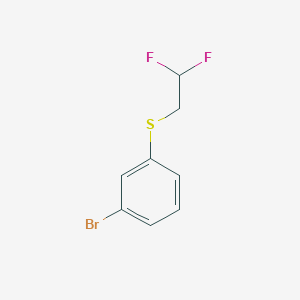

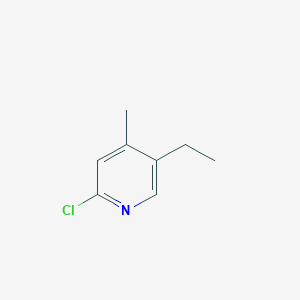
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)

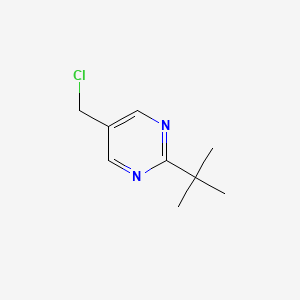
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)

